3-[4-PHENYL-2-(PIPERIDIN-1-YL)-1,3-THIAZOLE-5-CARBONYL]-1H-INDOLE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-PHENYL-2-(PIPERIDIN-1-YL)-1,3-THIAZOLE-5-CARBONYL]-1H-INDOLE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
The synthesis of 3-[4-PHENYL-2-(PIPERIDIN-1-YL)-1,3-THIAZOLE-5-CARBONYL]-1H-INDOLE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Thiazole Ring Formation: The thiazole ring can be formed through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Piperidine Group Introduction: The piperidine group can be introduced via nucleophilic substitution reactions, where a piperidine derivative reacts with a suitable electrophile.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing automated synthesis equipment and high-throughput screening techniques .
Chemical Reactions Analysis
3-[4-PHENYL-2-(PIPERIDIN-1-YL)-1,3-THIAZOLE-5-CARBONYL]-1H-INDOLE undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and temperature control to optimize reaction rates and yields . Major products formed from these reactions depend on the specific reagents and conditions used, but typically include oxidized, reduced, or substituted derivatives of the parent compound .
Scientific Research Applications
3-[4-PHENYL-2-(PIPERIDIN-1-YL)-1,3-THIAZOLE-5-CARBONYL]-1H-INDOLE has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-[4-PHENYL-2-(PIPERIDIN-1-YL)-1,3-THIAZOLE-5-CARBONYL]-1H-INDOLE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
3-[4-PHENYL-2-(PIPERIDIN-1-YL)-1,3-THIAZOLE-5-CARBONYL]-1H-INDOLE can be compared with other indole derivatives, such as:
1H-indole-3-carboxaldehyde: Known for its use in the synthesis of various pharmaceuticals.
1H-indole-3-acetic acid: A plant hormone with applications in agriculture.
1H-indole-3-butyric acid: Another plant hormone used to promote root growth.
The uniqueness of this compound lies in its combined indole, thiazole, and piperidine structure, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C23H21N3OS |
---|---|
Molecular Weight |
387.5g/mol |
IUPAC Name |
1H-indol-3-yl-(4-phenyl-2-piperidin-1-yl-1,3-thiazol-5-yl)methanone |
InChI |
InChI=1S/C23H21N3OS/c27-21(18-15-24-19-12-6-5-11-17(18)19)22-20(16-9-3-1-4-10-16)25-23(28-22)26-13-7-2-8-14-26/h1,3-6,9-12,15,24H,2,7-8,13-14H2 |
InChI Key |
UQVUWRXFHTWHPL-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C2=NC(=C(S2)C(=O)C3=CNC4=CC=CC=C43)C5=CC=CC=C5 |
Canonical SMILES |
C1CCN(CC1)C2=NC(=C(S2)C(=O)C3=CNC4=CC=CC=C43)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.